8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline

Lipophilicity Drug design ADME

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline (CAS 953039-41-3) is a trihalogenated quinazoline derivative bearing bromine at C-8, chlorine at C-2, and a trifluoromethyl group at C-6, with a molecular weight of 311.48 g/mol and an XLogP3-AA of 4.1. This substitution pattern places it within the privileged quinazoline scaffold extensively exploited in kinase inhibitor drug discovery, particularly for targeting the ATP-binding pocket of epidermal growth factor receptor (EGFR) and related tyrosine kinases.

Molecular Formula C9H3BrClF3N2
Molecular Weight 311.48 g/mol
Cat. No. B8131641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline
Molecular FormulaC9H3BrClF3N2
Molecular Weight311.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC(=NC=C21)Cl)Br)C(F)(F)F
InChIInChI=1S/C9H3BrClF3N2/c10-6-2-5(9(12,13)14)1-4-3-15-8(11)16-7(4)6/h1-3H
InChIKeyDSMCLKHXNPZIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline Procurement Evidence: Physicochemical Baseline and Comparator Set


8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline (CAS 953039-41-3) is a trihalogenated quinazoline derivative bearing bromine at C-8, chlorine at C-2, and a trifluoromethyl group at C-6, with a molecular weight of 311.48 g/mol and an XLogP3-AA of 4.1 [1]. This substitution pattern places it within the privileged quinazoline scaffold extensively exploited in kinase inhibitor drug discovery, particularly for targeting the ATP-binding pocket of epidermal growth factor receptor (EGFR) and related tyrosine kinases [2]. The compound is commercially available at research-grade purity specifications (typically 98%) from multiple suppliers . Its closest structural analogs differ by the absence or repositioning of one or more of its three key substituents, which has quantifiable consequences for lipophilicity, hydrogen-bonding capacity, and synthetic versatility.

Why 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline Cannot Be Replaced by a Close Analog Without Requantification


Halogenated quinazoline derivatives exhibit marked differences in lipophilicity, electronic character, and cross-coupling reactivity depending on the identity and position of substituents. The XLogP3-AA of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline (4.1) is substantially higher than that of its non-fluorinated analog 8-Bromo-2-chloroquinazoline (3.2), a difference of approximately 0.9 log units that translates to a roughly 8-fold difference in octanol-water partition coefficient [1]. In the context of quinazoline-based EGFR inhibitor development, the 6-position CF3 group has been specifically associated with enhanced binding affinity and metabolic stability relative to hydrogen or methyl substituents [2]. Furthermore, the established cross-coupling reactivity hierarchy for aryl halides (C-I > C-Br >> C-Cl) means that the C-8 bromine of this compound offers a site for selective Pd-catalyzed functionalization in the presence of the C-2 chlorine, a synthetic orthogonality that is absent in analogs lacking differential halogenation [3]. These quantifiable differences mean that substituting a cheaper or more readily available analog without requantification introduces uncontrolled variables in both synthetic route design and biological assay interpretation.

Quantitative Comparator Evidence for 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline: Physicochemical Properties, Synthetic Reactivity, and Class-Level SAR


XLogP3-AA Lipophilicity Advantage of the 6-CF3 Substituent Over Non-Fluorinated and 6-Methyl Analogs

The presence of the 6-trifluoromethyl group confers a significant increase in computed lipophilicity compared to the closest non-fluorinated and 6-methyl analogs. 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline has an XLogP3-AA of 4.1, versus 3.2 for 8-Bromo-2-chloroquinazoline (lacking 6-CF3) and an estimated XLogP3-AA of approximately 3.4 for 8-Bromo-2-chloro-6-methylquinazoline [1]. The 0.7–0.9 log unit increase corresponds to a 5- to 8-fold higher predicted octanol-water partition coefficient for the CF3-bearing compound. Within the quinazoline EGFR inhibitor class, logP values in the range of 1.5 to 4 have been correlated with optimal cell membrane permeability for tumor-targeting probes [2].

Lipophilicity Drug design ADME

Hydrogen Bond Acceptor Count Differentiation: Impact on Kinase ATP-Site Binding Interactions

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline has 5 hydrogen bond acceptor (HBA) sites, contributed by the three fluorine atoms of the CF3 group and the two quinazoline ring nitrogens [1]. In contrast, the non-fluorinated analog 8-Bromo-2-chloroquinazoline has only 2 HBA sites, arising solely from the quinazoline nitrogens [2]. This difference of 3 additional HBA sites is significant in the context of ATP-binding pocket interactions, where hydrogen bond formation with the hinge region of kinases is a conserved pharmacophoric feature of quinazoline-based inhibitors [3]. The CF3 fluorines can participate in weak C-F···H interactions with backbone NH groups or water networks within the binding site, providing additional enthalpic stabilization that is absent in the non-fluorinated comparator.

Hydrogen bonding Kinase inhibition Molecular recognition

Differential C-8 Bromine vs C-2 Chlorine Reactivity Enables Sequential Pd-Catalyzed Cross-Coupling

The generic reactivity order for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br >> C-Cl, which permits selective oxidative addition at the C-8 bromine position in the presence of the C-2 chlorine [1]. Theoretical calculations at the B3LYP level confirm that the Csp2-Br bond (bond dissociation energy ≈ 83 kcal/mol for analogous quinazoline systems) is weaker than the Csp2-Cl bond (≈ 84.8 kcal/mol), favoring selective reaction at bromine under mild conditions [2]. This orthogonal reactivity is not available in the comparator 2-Chloro-6-(trifluoromethyl)quinazoline, which lacks the 8-bromo handle altogether, or in 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, where the 4-chloro position is additionally activated by the α-nitrogen effect, complicating selectivity [3].

Cross-coupling Sequential functionalization Synthetic chemistry

6-Trifluoromethyl Substitution Enhances Metabolic Stability: Class-Level Evidence from Quinazoline Kinase Inhibitor Development

The trifluoromethyl group is a well-established metabolic blocking substituent in medicinal chemistry. In the quinazoline class, the CF3 group at position 6 has been specifically reported to enhance metabolic stability and binding affinity in kinase inhibitor development programs [1]. Literature on 2-chloro-6-(trifluoromethyl)quinazoline explicitly notes that the trifluoromethyl group enhances both binding affinity and metabolic stability, addressing a common challenge in kinase inhibitor development [2]. This represents a class-level advantage over the 6-methyl analog (8-Bromo-2-chloro-6-methylquinazoline), where the CH3 group lacks the electron-withdrawing character and metabolic resistance of CF3. Quantitative class-level SAR studies have demonstrated that fluorine and trifluoromethyl substituents play an important role in achieving efficient cell-based activity in quinazoline EGFR inhibitor series [3].

Metabolic stability Trifluoromethyl effect Drug metabolism

Commercial Purity Specification: 98% Baseline with ISO-Certified Quality Systems

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline is commercially available at 98% minimum purity from multiple ISO-certified suppliers including Leyan (product 1127320, 98%) and MolCore (NLT 98%, ISO-certified) . In contrast, the most common commercially available purity specification for comparator compounds 8-Bromo-2-chloroquinazoline and 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is 95% . This 3-percentage-point purity differential, while modest, translates to a 60% lower maximum impurity burden (2% vs 5%), which is meaningful for applications requiring reproducible biological assay data or when the compound is used as a key intermediate in multi-step synthetic sequences where impurities propagate.

Purity specification Quality assurance Procurement

Recommended Application Scenarios for 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline Based on Verified Differentiating Properties


Scaffold for Sequential Cross-Coupling Library Synthesis of 6-CF3-Quinazoline Derivatives

The orthogonal reactivity of the C-8 bromine (for Pd-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling) and the C-2 chlorine (available for subsequent nucleophilic aromatic substitution or further cross-coupling under more forcing conditions) makes this compound an ideal central scaffold for generating diverse 6-trifluoromethylquinazoline libraries. The established reactivity order C-Br >> C-Cl means that selective mono-functionalization at C-8 can be achieved with high fidelity, preserving the C-2 chlorine for a second diversification step [1]. This sequential derivatization capability is the key synthetic differentiator from analogs such as 2-Chloro-6-(trifluoromethyl)quinazoline, which offers only a single halogen handle.

Lead-Like Fragment for EGFR and Dual EGFR/VEGFR-2 Inhibitor Optimization Programs

The quinazoline core is the scaffold underlying five FDA-approved first-generation and two second-generation EGFR inhibitors [2]. The 6-CF3 substituent is associated with enhanced binding affinity and metabolic stability in kinase inhibitor programs, while the 8-bromine provides a vector for introducing substituents that probe the solvent-exposed region or the ribose pocket of the ATP-binding site [3]. The XLogP3-AA of 4.1 positions this compound within the acceptable lipophilicity range for kinase inhibitor lead-like space (logP 1.5–4 for EGFR probes), while its 5 HBA sites provide multiple options for hinge-region hydrogen bonding. Researchers pursuing dual EGFR/VEGFR-2 inhibitors or mutant-selective EGFR inhibitors (e.g., targeting T790M or C797S resistance mutations) can use this compound as a starting scaffold for structure-guided elaboration.

Physicochemical Reference Standard for ADME/PK Profiling of Halogenated Quinazoline Series

Given the quantifiable differences in XLogP3-AA (4.1 vs 3.2 for the non-fluorinated analog), hydrogen bond acceptor count (5 vs 2), and molecular weight (311.48 vs 243.49 g/mol), this compound can serve as a well-characterized reference point for establishing lipophilicity-activity relationships within a halogenated quinazoline series [4]. Its 98% commercial purity with ISO-certified quality systems ensures batch-to-batch consistency suitable for generating reproducible ADME data. Procurement of this compound at defined purity for use as an inter-experimental control standard reduces the confounding effects of variable purity on logP-permeability and logP-metabolic stability correlations.

Building Block for PROTAC and Bifunctional Degrader Design with Pre-Installed Exit Vector

The C-8 bromine of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline provides a convenient synthetic handle for attaching linker moieties via cross-coupling, while the C-2 chlorine can be subsequently displaced with anilines to generate the 4-anilinoquinazoline pharmacophore characteristic of EGFR-targeting PROTACs and SNIPERs. This synthetic strategy mirrors the approach validated for 2-chloro-4-anilinoquinazoline-based dual EGFR/VEGFR-2 inhibitors, where the 2-chloro position serves as the aniline attachment point and substituents at other positions tune selectivity and pharmacokinetics [5]. The pre-installed 6-CF3 group eliminates the need for late-stage trifluoromethylation, a transformation that often requires harsh conditions or specialized reagents.

Quote Request

Request a Quote for 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.